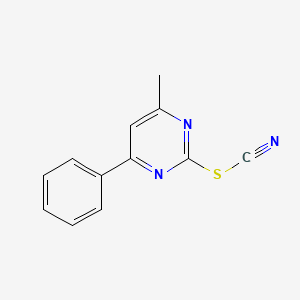
4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate is an organic compound with the molecular formula C12H9N3S and a molecular weight of 227.29 g/mol It is a pyrimidine derivative, characterized by the presence of a thiocyanate group attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate typically involves the reaction of 4-methyl-6-phenyl-2-pyrimidinyl chloride with potassium thiocyanate in an appropriate solvent such as acetone or ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The reaction can be represented as follows:
C6H5C4H3N2Cl+KSCN→C6H5C4H3N2SCN+KCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through appropriate purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonyl derivatives.
Reduction Reactions: Reduction of the thiocyanate group can yield amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetone.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted pyrimidine derivatives.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine: Another pyrimidine derivative with different substituents.
4-Methyl-6-phenylpyrimidin-2-yl(4,6,8-trimethylquinazolin-2-yl)amine: A compound with a similar pyrimidine core but different functional groups.
Uniqueness
4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
55055-29-3 |
|---|---|
Molekularformel |
C12H9N3S |
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
(4-methyl-6-phenylpyrimidin-2-yl) thiocyanate |
InChI |
InChI=1S/C12H9N3S/c1-9-7-11(10-5-3-2-4-6-10)15-12(14-9)16-8-13/h2-7H,1H3 |
InChI-Schlüssel |
ZPZBUBSDPGQQSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SC#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



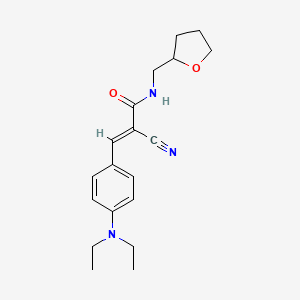
![4-chloro-N-((Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}ethenyl)benzamide](/img/structure/B11970961.png)

![(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970968.png)
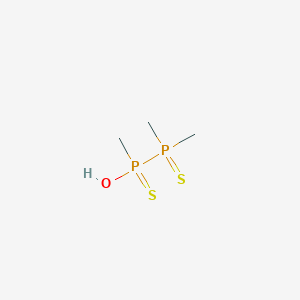
![N-(4-fluorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B11970986.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970999.png)

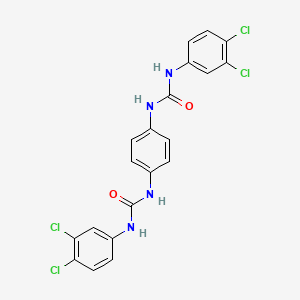
![3-(2-furyl)-4-[(3-methylbenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11971012.png)
![4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11971013.png)
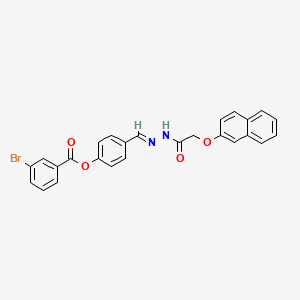
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971019.png)
